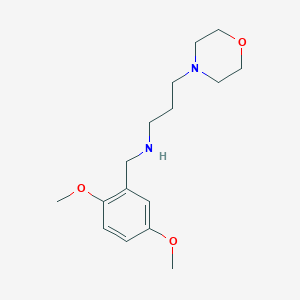

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . It is used as a starting reagent in the synthesis of various compounds .

Synthesis Analysis

2,5-Dimethoxybenzyl alcohol has been used as a starting reagent in the synthesis of [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde . It has also been used in the synthesis of daunornycinone and in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzyl alcohol consists of a benzene ring substituted with two methoxy groups and one hydroxymethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” are not available, 2,5-Dimethoxybenzyl alcohol can react with ethyl bromoacetate to yield N-(2,5-dimethoxy)benzylglycine ethyl ester .Physical And Chemical Properties Analysis

2,5-Dimethoxybenzyl alcohol is a viscous liquid with a refractive index of 1.547 at 20°C . It has a boiling point of 122-125°C at 1.0mmHg . The density of this compound is 1.173 g/mL at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Biodegradable Materials

Polyesteramides with pendant functional groups have been synthesized through the ring-opening copolymerization of e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives. These copolymerizations were carried out using stannous octoate as an initiator, aiming to produce biodegradable materials with potential applications in medical devices and drug delivery systems (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Development of Medicinally Active Compounds

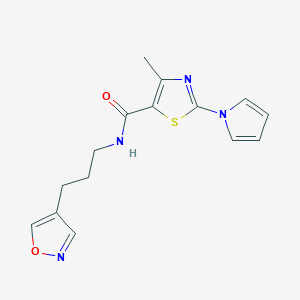

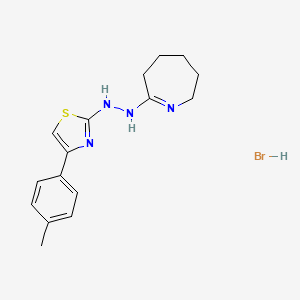

A series of Schiff bases derived from 1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. Among them, compounds displayed significant DNA protective ability against oxidative damage and showed strong antimicrobial activity, highlighting their potential in pharmaceutical applications (M. Gür, et al., 2020).

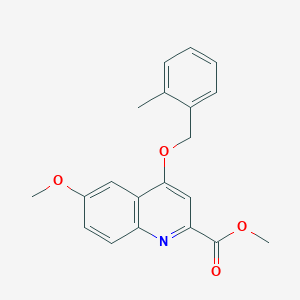

Organic Synthesis and Catalysis

A new method for the synthesis of 4H-1,3-benzoxazin-4-ones from substituted 2,2-diazidobenzofuran 3(2H) - ones using N-formylmorpholine has been developed. This method opens avenues for creating medicinally important compounds, demonstrating the versatility of morpholine derivatives in synthetic organic chemistry (R. Prajapati, et al., 2019).

Amination Reactions in Organic Synthesis

Dimethylformamide (DMF), containing morpholine, has been used as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of aryl bromides. This method facilitates the synthesis of aryl amides, indicating the significant role of morpholine in enhancing reaction efficiency and broadening the scope of aminocarbonylation reactions (Y. Wan, et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-19-15-4-5-16(20-2)14(12-15)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPRUJNLCSVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)

![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)

![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)

![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)

![7-cyclohexyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955728.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)